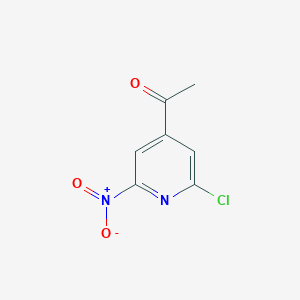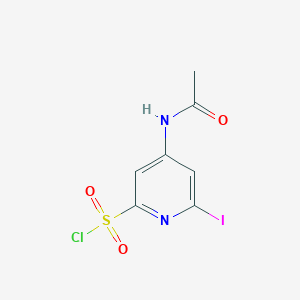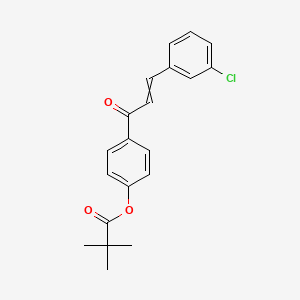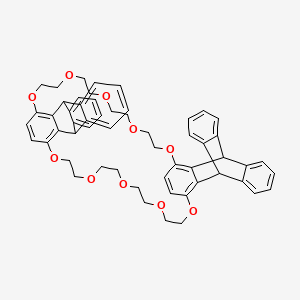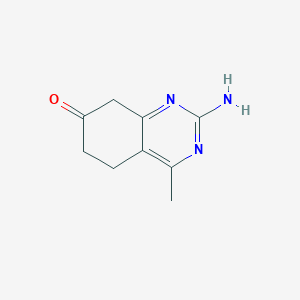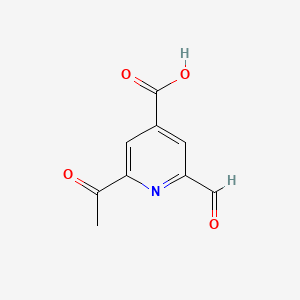
2-Acetyl-6-formylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-formylisonicotinic acid is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is characterized by the presence of both acetyl and formyl functional groups attached to an isonicotinic acid core. It is a derivative of isonicotinic acid, which is known for its applications in various chemical and pharmaceutical fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-formylisonicotinic acid typically involves the acetylation and formylation of isonicotinic acid. The reaction conditions often include the use of acetic anhydride and formic acid as reagents, with a catalyst such as sulfuric acid to facilitate the reaction. The process may involve heating the reaction mixture to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-6-formylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-Acetyl-6-carboxyisonicotinic acid.
Reduction: 2-Acetyl-6-hydroxyisonicotinic acid.
Substitution: 2-Acetyl-6-aminomethylisonicotinic acid.
Applications De Recherche Scientifique
2-Acetyl-6-formylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects on cancer cells .
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: The parent compound, known for its use in the synthesis of isoniazid, an anti-tuberculosis drug.
2-Acetylisonicotinic Acid: Similar structure but lacks the formyl group.
6-Formylisonicotinic Acid: Similar structure but lacks the acetyl group.
Uniqueness: 2-Acetyl-6-formylisonicotinic acid is unique due to the presence of both acetyl and formyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
2-acetyl-6-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-5(12)8-3-6(9(13)14)2-7(4-11)10-8/h2-4H,1H3,(H,13,14) |
Clé InChI |
VVMQYNITIYNHGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


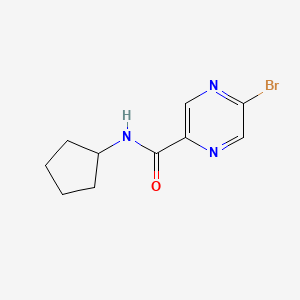
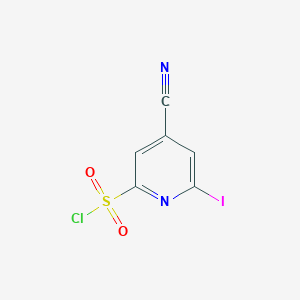
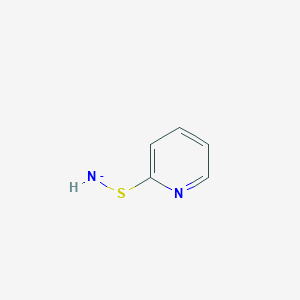
![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)
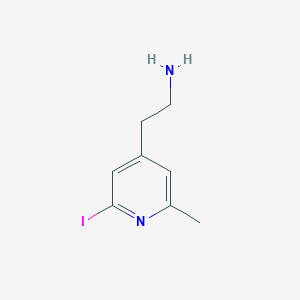
![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)
